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Compound of Interest

Compound Name: Int-767

Cat. No.: B15608297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity and impact on

gene expression of two notable bile acid analogs, Int-767 and INT-747. The information

presented herein is supported by experimental data to assist researchers in making informed

decisions for their investigative pursuits.

Introduction to Int-767 and INT-747
INT-747, also known as Obeticholic Acid (OCA), is a potent and selective agonist of the

Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in regulating bile acid, lipid,

and glucose metabolism.[1][2] Building upon the structure of INT-747, Int-767 was developed

as a dual agonist, targeting both FXR and the Takeda G protein-coupled receptor 5 (TGR5), a

key membrane receptor involved in energy homeostasis and inflammation.[1] Int-767, a semi-

synthetic 23-sulfate derivative of INT-747, has demonstrated higher potency in activating FXR

compared to its predecessor.[1]

Comparative Pharmacological Activity
Experimental data consistently demonstrates the dual agonistic nature of Int-767, with potent

activation of both FXR and TGR5. In contrast, INT-747 is highly selective for FXR with minimal

activity on TGR5. The half-maximal effective concentrations (EC50) from various assays are

summarized below.
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Compound Target Assay EC50

Int-767 FXR AlphaScreen Assay 7 nM[1]

TGR5 Time-Resolved FRET 630 nM[1]

INT-747 (OCA) FXR AlphaScreen Assay 76 nM[1]

TGR5 --- >20,000 nM[1]

Chenodeoxycholic

acid (CDCA)
FXR AlphaScreen Assay 7,000 nM[1]

Impact on Gene Expression: A Comparative
Overview
The differential receptor activation profiles of Int-767 and INT-747 translate to distinct effects on

the expression of target genes. Both compounds modulate the expression of genes regulated

by FXR, primarily in the liver and intestine. However, Int-767's dual agonism allows it to

influence a broader range of signaling pathways.

Farnesoid X Receptor (FXR) Target Genes
Studies in human hepatoma HepG2 cells have shown that Int-767 is more potent than INT-747

in modulating the expression of key FXR target genes involved in bile acid and cholesterol

metabolism.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8693749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8693749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8693749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8693749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8693749/
https://www.benchchem.com/product/b15608297?utm_src=pdf-body
https://www.benchchem.com/product/b15608297?utm_src=pdf-body
https://www.benchchem.com/product/b15608297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Function
Fold Change
(Int-767)

Fold Change
(INT-747)

Cell
Line/Model

BSEP (ABCB11)
Bile salt export

pump

Significantly

higher induction

Moderate

induction
HepG2 cells[1]

OSTβ (SLC51B)
Organic solute

transporter beta

Significantly

higher induction

Moderate

induction
HepG2 cells[1]

SHP (NR0B2)

Small

heterodimer

partner

Significantly

higher induction

Moderate

induction

HepG2 cells,

Mdr2-/- mice[1]

[3]

CYP7A1

Cholesterol 7α-

hydroxylase

(rate-limiting

enzyme in bile

acid synthesis)

More potent

repression
Repression

HepG2 cells,

Mdr2-/- mice[1]

[3]

FGF15/19
Fibroblast growth

factor 15/19

Potent induction

in ileum

Induction in

ileum
Mdr2-/- mice[3]

Signaling Pathways
The activation of FXR and TGR5 by Int-767 and INT-747 initiates distinct downstream signaling

cascades.

FXR Signaling Pathway
Activation of FXR by both Int-767 and INT-747 leads to the regulation of genes involved in bile

acid homeostasis, lipid metabolism, and glucose control. A simplified representation of this

pathway is depicted below.
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Modulation of
Lipid Metabolism

Modulation of
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↓ CYP7A1 Expression
Inhibits

Click to download full resolution via product page

Caption: FXR signaling cascade initiated by Int-767 and INT-747.

TGR5 Signaling Pathway (Int-767 Specific)
The activation of TGR5 by Int-767 initiates a separate signaling cascade, primarily associated

with metabolic regulation and anti-inflammatory effects.
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Ligand Receptor Activation

Downstream Effects

Int-767 TGR5 Adenylate Cyclase ↑ cAMP Protein Kinase A ↑ GLP-1 Secretion

Anti-inflammatory
Effects

Cell Culture

Treatment

Analysis

Culture HepG2 cells
in DMEM with 10% FBS

Treat cells with Int-767, INT-747,
or vehicle control for 24h

Total RNA Extraction

cDNA Synthesis

Quantitative RT-PCR
(SYBR Green)

Data Analysis (ΔΔCt method)

 

Animal Model

Treatment

Analysis

Utilize Mdr2-/- mice,
a model for progressive
cholestatic liver disease

Administer Int-767, INT-747,
or vehicle via diet (e.g., 0.03% w/w)
for a specified duration (e.g., 7 days)

Harvest liver and ileum tissue

Total RNA Extraction

Gene Expression Analysis
(qRT-PCR or RNA-seq)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

